(Octahydro-indolizin-8-YL)-methanol

Übersicht

Beschreibung

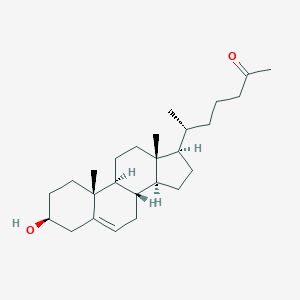

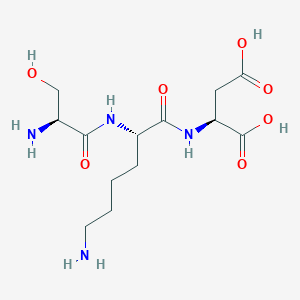

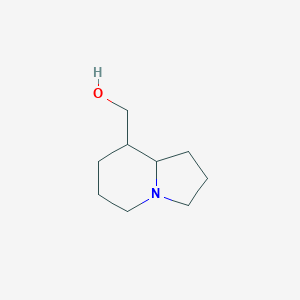

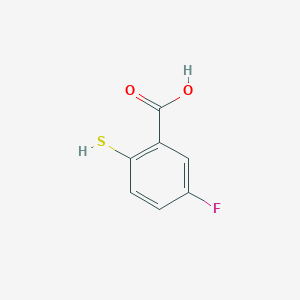

“(Octahydro-indolizin-8-YL)-methanol” is a chemical compound with the molecular formula C9H17NO . It contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of indolizines, which include “(Octahydro-indolizin-8-YL)-methanol”, has been a topic of research. Recent advances in the synthesis of indolizines have revealed new strategies, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis

The molecular structure of “(Octahydro-indolizin-8-YL)-methanol” includes a five-membered ring, a six-membered ring, and a nine-membered ring. It also contains a tertiary amine (aliphatic), a hydroxyl group, and a primary alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Octahydro-indolizin-8-YL)-methanol” include a molecular weight of 404.52900 . Other properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis :

- The synthesis of (S)-α-diphenyl-(indolin-2-yl)methanol serves as an excellent catalyst for borane reduction of prochiral ketones to chiral secondary alcohols, such as acetophenone, in high optical purity (Martens et al., 1992).

- Enantioselective synthesis of octahydroindolizine (indolizidine) alcohol through enzymatic resolution can lead to amine building blocks, which have significant applications in the pharmaceutical industry (Zhang et al., 2017).

Applications of Methanol :

- Methanol is identified as a promising building block for complex chemical structures and a clean-burning fuel with potential for hydrogen storage and conservation (Dalena et al., 2018).

- Iridium-catalyzed direct C-C coupling of methanol with allenes produces higher alcohols with all-carbon quaternary centers, demonstrating methanol's use in fine chemical synthesis (Moran et al., 2011).

- In automotive applications, high compression ratio methanol use increases engine power and brake thermal efficiency while reducing CO, CO2, and NOx emissions (Çelik et al., 2011).

Biomedical and Environmental Research :

- Optical Coherence Tomography (OCT) is useful in evaluating retinal edema and nerve fiber swelling in methanol-induced retinal toxicity (Fujihara et al., 2006).

- Methanol impacts lipid dynamics, influencing the structure-function relationship associated with bilayer composition and affecting lipid asymmetry (Nguyen et al., 2019).

- Methanol acts as a "smart" molecule in studying the surface sites of metal oxide catalysts, such as ceria nanocrystals, with defined surface planes (Wu et al., 2012).

Pharmaceutical Research :

- Indolizidine derivatives like octahydro-indolizin-8-YL are structurally related to pharmaceutically interesting agents, making them promising models for future drug design (Katzsch et al., 2019).

- Novel indolizine derivatives show unprecedented inhibitory activity on human farnesyltransferase, with potential applications in antipsychotic drugs (Dumea et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGBSBEMJWBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553441 | |

| Record name | (Octahydroindolizin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Octahydro-indolizin-8-YL)-methanol | |

CAS RN |

111975-29-2 | |

| Record name | (Octahydroindolizin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)